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Compound of Interest
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Cat. No.: B156388 Get Quote

An In-depth Technical Guide on the Reactivity Profile of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dibromoacetaldehyde (DBAL) is a reactive carbonyl compound of significant interest due to

its presence as a disinfection byproduct (DBP) in drinking water and its notable biological

activity. As a dihalogenated aldehyde, its electrophilic nature governs its reactivity, making it a

substrate for a variety of chemical transformations and a molecule of toxicological concern.

This document provides a comprehensive technical overview of the reactivity profile of DBAL,

focusing on its chemical properties, core reaction mechanisms, biological interactions, and

analytical methodologies. Quantitative data are summarized for comparative analysis, and

representative experimental protocols and reaction pathway diagrams are provided to guide

further research.

Chemical and Physical Properties
Dibromoacetaldehyde is a halogenated organic compound characterized by an aldehyde

functional group and two bromine atoms attached to the alpha-carbon.[1] Its structure lends it

significant reactivity, primarily due to the electron-withdrawing effects of the bromine atoms,

which enhance the electrophilicity of the carbonyl carbon. The compound is known to be

hygroscopic and extremely sensitive to moisture.[1]

Table 1: Physicochemical Properties of Dibromoacetaldehyde
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Property Value Reference

IUPAC Name 2,2-dibromoacetaldehyde [2]

CAS Number 3039-13-2 [2]

Molecular Formula C₂H₂Br₂O [2]

Molecular Weight 201.84 g/mol

Boiling Point 136.3 °C at 760 mmHg

Density 2.357 g/cm³

Flash Point 68.7 °C

SMILES C(=O)C(Br)Br

Solubility
DMSO (Very Slightly),

Methanol (Slightly, Heated)

Core Reactivity Profile
The reactivity of dibromoacetaldehyde is dominated by the electrophilic nature of its carbonyl

carbon. This reactivity is amplified by the two alpha-bromine atoms, which are strong electron-

withdrawing groups.

Hydration Equilibrium
In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diols

(hydrates). This reaction is reversible. The electron-withdrawing bromine atoms in DBAL are

expected to shift the equilibrium towards the hydrate form more than in non-halogenated

aldehydes, as they stabilize the gem-diol.
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Reaction Pathway

Dibromoacetaldehyde

C(=O)CHBr₂

Unstable Schiff Base

P-N=CHCHBr₂

Protein-Lysine

P-NH₂

Stable Adduct

(e.g., via rearrangement)

Rearrangement

Genotoxicity Pathway

Dibromoacetaldehyde

Electrophile

Initial Reversible Adduct

Deoxyguanosine (in DNA)

Nucleophilic N²-amino group

Stable DNA Adduct

(e.g., N²-dibromoethyl-dG)

Rearrangement / Reduction
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1. Water Sample Collection
(Quench & Spike)

2. Liquid-Liquid Extraction
(Solvent + Salt)

3. Phase Separation
(Vortex & Centrifuge)

4. GC-MS Analysis
(Inject Organic Layer)

5. Quantification
(Calibration Curve)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cas 3039-13-2,DIBROMOACETALDEHYDE | lookchem [lookchem.com]

2. Dibromoacetaldehyde | C2H2Br2O | CID 18223 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Dibromoacetaldehyde reactivity profile]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156388#dibromoacetaldehyde-reactivity-profile]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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